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Compound of Interest

Compound Name: U0124

Cat. No.: B15612167 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
U0126 is a highly potent, selective, and non-competitive inhibitor of MEK1 (MAPK/ERK kinase

1) and MEK2.[1][2] It functions by binding to the MEK kinases and preventing their kinase

activity, which in turn blocks the phosphorylation and activation of their downstream targets, the

extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][3] The Ras/Raf/MEK/ERK signaling

pathway is a critical cascade that regulates numerous cellular processes, including

proliferation, differentiation, survival, and apoptosis.[1][4] Dysregulation of this pathway is a

common feature in many human cancers.

By inhibiting the MEK/ERK pathway, U0126 effectively removes a key proliferative signal,

leading to cell cycle arrest, primarily at the G0/G1 phase.[5] This is often achieved through the

upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21, p27, and p53, and the

downregulation of key cell cycle progression proteins such as cyclin D1 and cyclin E.[5][6]

These characteristics make U0126 an invaluable chemical tool for studying the roles of the

MAPK/ERK cascade in cell cycle control and a potential lead compound in cancer therapeutic

research.[4][7]

Mechanism of Action
U0126 specifically targets MEK1 and MEK2.[1][8] These are dual-specificity protein kinases

that are activated by upstream kinases like Raf.[8] Activated MEK1/2 then phosphorylates
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ERK1 (p44 MAPK) and ERK2 (p42 MAPK) on specific threonine and tyrosine residues

(Thr202/Tyr204).[8] This phosphorylation activates ERK1/2, allowing them to translocate to the

nucleus and phosphorylate a variety of transcription factors that promote the expression of

genes required for cell cycle progression, such as cyclins. U0126 binds to MEK1/2 in a non-

competitive manner with respect to ATP, inhibiting their ability to phosphorylate and activate

ERK1/2, thereby halting the downstream signaling cascade that drives cell proliferation.[2][3]
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U0126 inhibits the MAPK/ERK signaling pathway.

Data Presentation
Quantitative Inhibitory Activity of U0126
The potency of U0126 has been characterized in various assays.
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Target IC₅₀ Value
Cell Line / Assay
Type

Reference

MEK1 72 nM Cell-free kinase assay [3][7]

MEK2 58 nM Cell-free kinase assay [3][7]

Anchorage-

Independent Growth
19.4 µM HCT116 cells [9]

ERK Phosphorylation ~15 µM NIH-3T3 cells [10]

Physicochemical Properties of U0126
Property Value Reference

Molecular Formula C₁₈H₁₆N₆S₂ [3]

Molecular Weight 380.49 g/mol [2][3]

Appearance
Lyophilized beige to light

brown powder
[8]

Solubility
Soluble in DMSO up to 100

mM
[2][3]

Storage

Store solid at +4°C,

desiccated. Store DMSO

solutions at -20°C.

[2][3][8]

Representative Data: Effect of U0126 on Cell Cycle
Distribution
Treatment with U0126 typically results in an accumulation of cells in the G0/G1 phase of the

cell cycle. The following table provides an example of results that may be obtained from flow

cytometry analysis after 24-hour treatment.
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Treatment
% Cells in G0/G1
Phase

% Cells in S Phase
% Cells in G2/M
Phase

Vehicle Control

(DMSO)
55% 30% 15%

U0126 (10 µM) 75% 12% 13%

U0126 (20 µM) 82% 8% 10%

Experimental Workflow
A typical experiment to induce and verify cell cycle arrest using U0126 involves treating

cultured cells with the inhibitor, followed by downstream analysis to confirm the inhibition of the

MAPK/ERK pathway and to quantify the effects on cell cycle distribution.

Downstream Analysis

1. Cell Seeding & Culture
(Grow to 70-80% confluency)

2. Serum Starvation (Optional)
(12-24h to reduce basal ERK activity)

3. U0126 Treatment
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4. Harvest Cells
(Collect both supernatant and adherent cells)

A. Protein Lysis & Western Blot
(Analyze p-ERK, Total ERK, Cyclins)

B. Cell Fixation & Staining
(e.g., Propidium Iodide)

Cell Cycle Analysis
(Flow Cytometry)
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Workflow for U0126-induced cell cycle arrest studies.

Experimental Protocols
Protocol 1: Preparation of U0126 Stock Solution

Reconstitution: U0126 is typically supplied as a lyophilized powder.[8] To prepare a 10 mM

stock solution, dissolve 5 mg of U0126 (MW: 380.49 g/mol ) in 1.31 mL of dimethyl sulfoxide

(DMSO).[8]

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw

cycles.[8]

Stability: Store the aliquots at -20°C or below. The stock solution is stable for at least 3

months when stored properly.[8]

Protocol 2: Treatment of Cells with U0126 for Cell Cycle
Arrest

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for Western

blotting, T-25 flasks for flow cytometry) and allow them to attach and grow to 70-80%

confluency.[11]

Serum Starvation (Optional): To synchronize cells or reduce basal ERK activity, you can

replace the growth medium with a low-serum medium (e.g., 0.25-1% FBS) for 12-24 hours

prior to treatment.[11][12]

Treatment: Prepare the desired final concentration of U0126 by diluting the stock solution in

a fresh culture medium. A common working concentration range is 10-20 µM.[3]

Controls: Always include a vehicle control, treating cells with the same final concentration of

DMSO used for the U0126 treatment.

Incubation: Aspirate the old medium from the cells and add the medium containing U0126 or

vehicle. Incubate the cells for the desired duration (e.g., 24 to 48 hours) to induce cell cycle

arrest.
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Protocol 3: Western Blot Analysis for ERK1/2
Phosphorylation
This protocol is essential to verify that U0126 is effectively inhibiting its target.

Cell Lysis: After treatment, place the culture plates on ice. Aspirate the medium and wash the

cells twice with ice-cold phosphate-buffered saline (PBS).[11]

Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with

protease and phosphatase inhibitors) to each well.

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30

minutes.

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[3] Collect

the supernatant and determine the protein concentration using a standard method like the

BCA assay.

Sample Preparation: Normalize all samples to the same protein concentration with lysis

buffer and add SDS-PAGE loading buffer. Boil the samples at 95-100°C for 5-10 minutes.[12]

SDS-PAGE and Transfer: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide

gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or

nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204)

overnight at 4°C.[3]

Wash the membrane three times with TBST.

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.
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Wash the membrane again and detect the signal using an enhanced chemiluminescence

(ECL) substrate.[11]

Reprobing: To confirm equal protein loading, strip the membrane and re-probe with an

antibody against total ERK1/2 and a loading control like β-actin or GAPDH.[11]

Protocol 4: Cell Cycle Analysis by Flow Cytometry
(Propidium Iodide Staining)
This protocol quantifies the distribution of cells in different phases of the cell cycle.[13]

Cell Harvesting: After U0126 treatment, collect both the floating cells from the culture

medium and the adherent cells. To detach adherent cells, wash with PBS and add trypsin-

EDTA.[14]

Combine the floating and detached cells, and neutralize the trypsin with a medium containing

FBS.

Cell Fixation:

Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.[15]

Wash the cell pellet once with cold PBS.

Resuspend the pellet by vortexing gently and add 1 mL of ice-cold 70% ethanol dropwise

to fix the cells.

Incubate at -20°C for at least 2 hours. Cells can be stored in ethanol at -20°C for several

weeks.[15]

Staining:

Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.[15]

Wash the pellet twice with PBS.

Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI)

and RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase is crucial to
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prevent the staining of double-stranded RNA.[13]

Incubation: Incubate the cells in the staining solution for 20-30 minutes at room temperature,

protected from light.[13][15]

Flow Cytometry Analysis:

Analyze the samples on a flow cytometer.

Gate the cell population to exclude debris and cell aggregates based on forward and side

scatter properties.

Measure the PI fluorescence intensity (typically using the FL2 channel) of single cells.

Generate a histogram of cell count versus DNA content. The G0/G1 peak will have 2n

DNA content, and the G2/M peak will have 4n DNA content. Cells in the S phase will have

intermediate DNA content.

Use cell cycle analysis software to quantify the percentage of cells in each phase.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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